4,5,6-Trimethyl-2,3-dihydro-1-benzofuran
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Overview
Description
4,5,6-Trimethyl-2,3-dihydrobenzofuran is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities. Benzofuran and its derivatives are found in various natural products and synthetic compounds, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6-trimethyl-2,3-dihydrobenzofuran typically involves the cyclization of appropriate precursors under specific conditions. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions: 4,5,6-Trimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce hydroxyl groups, enhancing the compound’s biological activity.
Reduction: Reduction reactions can modify the compound’s electronic properties, affecting its reactivity.
Substitution: Substitution reactions, especially electrophilic aromatic substitution, can introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution often employs reagents like halogens and nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce halogen or nitro groups .
Scientific Research Applications
4,5,6-Trimethyl-2,3-dihydrobenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound’s derivatives are studied for their antimicrobial and antiviral properties.
Industry: The compound is used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4,5,6-trimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in microbial growth, making them effective antimicrobial agents .
Comparison with Similar Compounds
2,3,4-Trimethyl-5,7-dihydroxy-2,3-dihydrobenzofuran: Known for its antioxidant properties.
5-Hydroxy-2,3-dihydrobenzofuran: Exhibits polyfunctional antioxidant activity.
Uniqueness: 4,5,6-Trimethyl-2,3-dihydrobenzofuran stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various research fields .
Properties
CAS No. |
89240-12-0 |
---|---|
Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4,5,6-trimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C11H14O/c1-7-6-11-10(4-5-12-11)9(3)8(7)2/h6H,4-5H2,1-3H3 |
InChI Key |
MWUVBWHVDDAZIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCO2)C(=C1C)C |
Origin of Product |
United States |
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